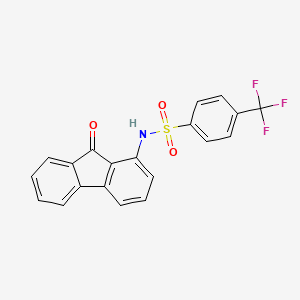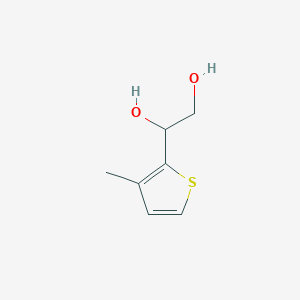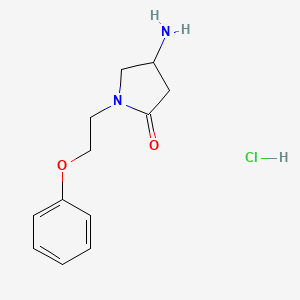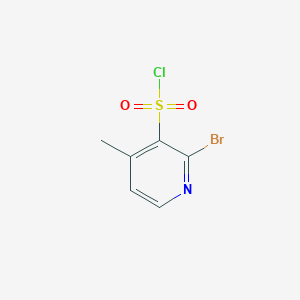
1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine compounds has been explored in the provided papers. For instance, the synthesis of 1-(2-ethoxyethyl)-3-methylpiperidine-4-one is described, which involves the introduction of a phenylethynyl group to the piperidine ring . This process is likely to involve multiple steps, including protection and deprotection strategies, as well as the careful control of stereochemistry. Similarly, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) is reported, which includes steps such as amine protection, acylation, and catalytic hydrogenation . These methods could potentially be adapted for the synthesis of 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea by altering the functional groups and protecting strategies accordingly.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The stereochemistry of the phenylethynylated piperidine compound is determined using NMR and IR spectroscopy . These techniques are essential for confirming the configuration of stereoisomers, which can significantly impact the compound's interaction with biological targets. For this compound, similar analytical methods would be employed to elucidate its molecular structure and stereochemistry.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives are complex and require precise conditions. For example, the synthesis of [11C]PMP involves the reaction of a piperidine precursor with [11C]methyl trifluoromethanesulfonate at room temperature, followed by HPLC purification . This indicates that piperidine derivatives can participate in nucleophilic substitution reactions, which could be relevant for the synthesis of this compound. Understanding the reactivity of the piperidine ring and its substituents is key to designing efficient synthetic routes for such compounds.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of this compound, they do provide information on the properties of similar compounds. For instance, the radiochemical yield, purity, and specific activity of [11C]PMP are reported, which are important parameters for its use in positron emission tomography . These properties are influenced by the molecular structure and the synthesis process. For the compound of interest, similar analyses would be required to determine its solubility, stability, and reactivity, which are critical for its potential applications.
Wissenschaftliche Forschungsanwendungen
Kinetic Modeling in PET Tracer Analysis
Research involving N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP), a substrate for acetylcholinesterase (AChE), demonstrates the compound's application in positron emission tomography (PET) to estimate relative AChE activity. This work provides insights into the kinetic analysis alternatives for dynamic PET studies, indicating the compound's significance in neuroscience research and the exploration of enzymatic activity in the human brain (Koeppe et al., 1999).
Synthesis and Repellent Efficacy
The synthesis of optically active piperidine analogs, specifically SS220, a new synthetic arthropod repellent, shows the chemical's potential in public health applications. This research compares the effectiveness of SS220 with commonly used repellents like Deet and Bayrepel against mosquito species, suggesting a novel approach to disease vector control and the importance of chemical synthesis in developing more effective repellents (Klun et al., 2003).
Pharmacokinetics and Biodistribution
The study on the pharmacokinetics and biodistribution of 111In- and 177Lu-labeled J591 antibody, specific for prostate-specific membrane antigen, underlines the relevance of chemical compounds in medical imaging and cancer treatment. It validates the use of 111In as a chemical and biologic surrogate for 90Y, facilitating the estimation of radiation dosimetry in therapeutic applications (Vallabhajosula et al., 2005).
Epigenetic Influence on Health
Research indicating how prenatal exposure to maternal depression and stress can lead to alterations in the methylation status of the NR3C1 gene in newborns showcases the intersection of chemistry, genetics, and psychology. This finding has implications for understanding how early environmental factors can influence gene expression and stress reactivity, highlighting the role of chemical analysis in epigenetic studies (Oberlander et al., 2008).
Eigenschaften
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-19-11-8-15(9-12-19)13-18-16(20)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERNGDNJICGSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-cyclopropyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005829.png)
![N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3005831.png)

![7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005834.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3005838.png)

![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)





![[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B3005849.png)